molecular formula C22H15ClN4O4 B2793779 2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide CAS No. 898428-77-8

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide

Cat. No. B2793779
CAS RN: 898428-77-8
M. Wt: 434.84
InChI Key: GSJIAMXFXGTJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as CMNO and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of CMNO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. CMNO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and are involved in various diseases, including cancer.
Biochemical and Physiological Effects:
CMNO has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. CMNO has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in cells. Additionally, CMNO has been shown to have neuroprotective effects, protecting neurons from damage in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMNO for lab experiments is its relatively simple synthesis process, which allows for the production of high purity CMNO for research purposes. Additionally, CMNO has been extensively studied and its biological activities are well-characterized, making it a useful tool for investigating various biological processes. However, one limitation of CMNO is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on CMNO. One area of interest is its potential use in the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of CMNO and to identify its molecular targets in cells. Additionally, studies are needed to investigate the potential side effects of CMNO and to optimize its pharmacological properties for use in humans. Finally, studies are needed to investigate the potential use of CMNO in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of CMNO involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methyl-4-oxo-3,4-dihydroquinazoline-3-carboxylic acid in the presence of thionyl chloride and acetic anhydride. The resulting product is then treated with 3-aminobenzoic acid to yield CMNO. The synthesis process is relatively straightforward and has been optimized to yield high purity CMNO for research purposes.

Scientific Research Applications

CMNO has been extensively used in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. CMNO has also been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O4/c1-13-24-20-8-3-2-7-17(20)22(29)26(13)15-6-4-5-14(11-15)25-21(28)18-12-16(27(30)31)9-10-19(18)23/h2-12H,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJIAMXFXGTJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzamide

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